molecular formula C16H30N2O3 B2990129 tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate CAS No. 1286273-17-3

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate

Cat. No.: B2990129
CAS No.: 1286273-17-3
M. Wt: 298.427
InChI Key: ACNMKKLCQPOFJX-HAQNSBGRSA-N
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Description

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a pivalamide group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexylcarbamate Moiety: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

    Introduction of the Pivalamide Group: The tert-butyl cyclohexylcarbamate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to introduce the pivalamide group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to downstream biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-acetamidocyclohexylcarbamate**: Similar structure but with an acetamide group instead of a pivalamide group.
  • tert-Butyl (1R,4R)-4-benzamidocyclohexylcarbamate**: Contains a benzamide group, offering different chemical and biological properties.

Uniqueness

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNMKKLCQPOFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116788
Record name Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-17-3
Record name Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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